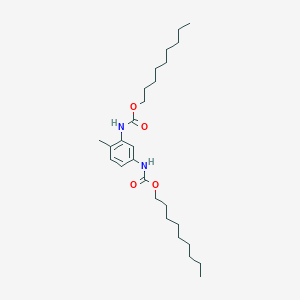![molecular formula C25H28N8O2 B14951561 N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide](/img/structure/B14951561.png)
N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of two benzimidazole rings connected through a nonanedihydrazide linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the condensation of 1H-13-benzodiazole-2-carbaldehyde with nonanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
2 (1H-13-benzodiazole-2-carbaldehyde) + 1 (nonanedihydrazide) → N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its ability to inhibit specific enzymes and proteins involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole rings can bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N’1N’9-BIS(2-ETHOXYBENZYLIDENE)NONANEDIHYDRAZIDE
- 1-N’,9-N’-BIS[(1E)-(2-HYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
Uniqueness
N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of benzimidazole rings, which confer specific biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced binding affinity to molecular targets and improved stability under various conditions.
Propiedades
Fórmula molecular |
C25H28N8O2 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-1H-benzimidazol-2-ylmethylideneamino]nonanediamide |
InChI |
InChI=1S/C25H28N8O2/c34-24(32-26-16-22-28-18-10-6-7-11-19(18)29-22)14-4-2-1-3-5-15-25(35)33-27-17-23-30-20-12-8-9-13-21(20)31-23/h6-13,16-17H,1-5,14-15H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)/b26-16+,27-17+ |
Clave InChI |
KZEZPOMBNCGWGB-CTVDDJEBSA-N |
SMILES isomérico |
C1=CC=C2N=C(NC2=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)CCCCCCCC(=O)NN=CC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide](/img/structure/B14951481.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide](/img/structure/B14951496.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B14951515.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14951526.png)

![N-(2-methylbutan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951545.png)

![1-Cyclohexyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B14951554.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B14951566.png)

![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B14951591.png)
![2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide](/img/structure/B14951592.png)
